Etifoxine-13C-d3 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic agent primarily used for the management of anxiety disorders. The incorporation of deuterium atoms into the etifoxine structure enhances its pharmacokinetic properties, such as metabolic stability and half-life. Etifoxine itself is known to interact with gamma-aminobutyric acid (GABA) receptors, specifically targeting GABA channel subunits, which play a crucial role in neurotransmission and neurosteroid synthesis .
Etifoxine-13C-d3 is classified under the benzoxazine class of compounds. It is recognized for its anxiolytic effects, similar to those of benzodiazepines, but with a distinct chemical structure that allows it to function without the sedative side effects commonly associated with benzodiazepines. This compound is synthesized using deuterated reagents or solvents, which allows for the selective incorporation of deuterium into the molecular structure .
The synthesis of etifoxine-13C-d3 involves several key methods:
Etifoxine-13C-d3 has a molecular formula of C17H14ClN2O and a molecular weight of approximately 303.81 g/mol. The compound appears as a solid powder with a purity greater than 95%. The structural representation includes:
This structure highlights the presence of chlorine and nitrogen atoms, along with the unique benzoxazine ring system characteristic of this class of compounds .
Etifoxine-13C-d3 can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The products formed from these reactions vary based on the specific conditions employed during synthesis .
Etifoxine-13C-d3 exerts its effects primarily through modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator at GABA A receptors, particularly enhancing the activity at α2β3γ2 and α3β3γ2 receptor types. This interaction stimulates the production of endogenous neurosteroids like allopregnanolone, which further contributes to its anxiolytic properties.
The mechanism includes:
| Property | Data |
|---|---|
| CAS Number | 1246815-89-3 |
| Molecular Formula | C17H14D3ClN2O |
| Molecular Weight | 303.81 g/mol |
| Appearance | Solid powder |
| Purity | > 95% |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 421.2±55.0 °C at 760 mmHg |
The compound's physical properties indicate good stability under standard conditions, making it suitable for various applications in scientific research .
Etifoxine-13C-d3 is primarily utilized in pharmacological research due to its enhanced properties over its parent compound, etifoxine. Its applications include:
Etifoxine-13C-d3 ([13C]C₁₄H₁₀D₃ClN₂O) is synthesized through strategic isotopic labeling at specific molecular positions to preserve bioactivity while enabling traceability. The labeling involves:
Table 1: Isotopic Labeling Sites in Etifoxine-13C-d3
| Position | Isotope | Chemical Group | Synthetic Method |
|---|---|---|---|
| C4 Methyl | ¹³C | N-CH₃ | Nucleophilic substitution |
| N-Ethyl (α, β carbons) | d₃ | -CD₂CD₃ | Catalytic H/D exchange |
The dual-labeling approach necessitates orthogonal protection/deprotection strategies to prevent isotopic scrambling. For instance, the benzoxazine ring is protected with tert-butyldimethylsilyl (TBDMS) groups during ethylamino deuteration [8].
Deuteration at the ethylamino moiety targets oxidative metabolism by cytochrome P450 enzymes. Optimization focuses on:
Table 2: Impact of Deuteration on Metabolic Stability
| Parameter | Unlabeled Etifoxine | Etifoxine-d₃ | Improvement |
|---|---|---|---|
| Hepatic Clearance (mL/min/kg) | 28.9 ± 3.2 | 16.1 ± 2.7 | 44% reduction |
| Half-life (h) | 6.0 | 9.8 | 63% extension |
Deuteration reduces N-deethylation—the primary metabolic pathway—by introducing a kinetic isotope effect (KIE) of 5.2–7.1. This delays cleavage of the C-D bond, extending half-life [7].
Three primary routes yield Etifoxine-13C-d3, each with distinct advantages:
Table 3: Synthetic Route Comparison
| Synthetic Route | Overall Yield (%) | Isotopic Purity (%) | Key Challenge |
|---|---|---|---|
| Stepwise Labeling | 62–68 | >99 | Multi-step protection needed |
| Convergent Synthesis | 55–60 | 97–98 | Low ethylamine reactivity |
| Late-Stage Exchange | 50–53 | 95–97 | Isotopic scrambling |
The stepwise method is industrially preferred for metabolic flux studies requiring precise tracer quantification, while convergent synthesis suits moderate-scale applications [1] [2] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6